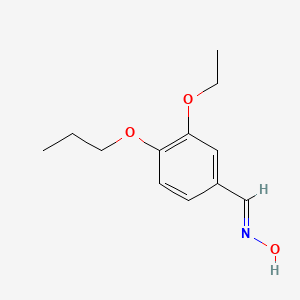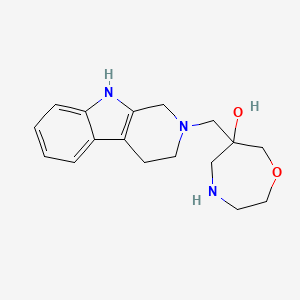![molecular formula C23H25N3O2 B5550585 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-3-(2-methylphenyl)-3-pyrrolidinol](/img/structure/B5550585.png)
1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-3-(2-methylphenyl)-3-pyrrolidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis The compound is typically synthesized through a one-pot reaction process involving multiple steps that ensure the formation of the target heterocyclic compound. The synthesis involves various spectroscopic techniques for characterization, such as FT-IR, NMR, and Mass spectroscopies, alongside single-crystal X-ray diffraction methods to confirm the structure and composition of the final product (Özdemir, Sönmez, Sen, Dinçer, & Özdemir, 2015).
Molecular Structure Analysis The molecular geometry of such compounds is typically determined using X-ray structure determination and optimized through density functional theory (DFT) methods. The optimized structure helps in understanding geometric parameters, vibrational wavenumbers, and chemical shifts of the molecule. Theoretical calculations like molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs) analyses provide insight into the electronic properties of the molecule (Özdemir et al., 2015).
Chemical Reactions and Properties The compound’s reactivity can be illustrated through its rearrangement reactions, interaction with nucleophiles, and transformation into other chemical structures under specific conditions. These reactions are pivotal in exploring the compound's utility in synthesizing other derivatives and understanding its chemical behavior (Strah, Svete, & Stanovnik, 1996).
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Applications : The chemical structure of 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-3-(2-methylphenyl)-3-pyrrolidinol suggests its potential use in synthesizing novel pyridine and fused pyridine derivatives. These derivatives demonstrate moderate to good binding energies when screened against target proteins like GlcN-6-P synthase, indicating their potential in drug design and molecular docking studies. The antimicrobial and antioxidant activities of these compounds further underscore their significance in medicinal chemistry and pharmacology (Flefel et al., 2018).
Antimicrobial and Insecticidal Potential : The structure has been utilized in the synthesis of pyrimidine linked pyrazole heterocyclics, showcasing the compound's versatility. These synthesized compounds exhibit notable insecticidal and antimicrobial properties, highlighting their potential in developing new pesticides and antibacterial agents (Deohate & Palaspagar, 2020).
Lanthanoid Chelates Research : Studies involving 1-phenyl-3-methyl-4-benzoyl-5-pyrazolone, a compound closely related to the chemical structure , have contributed significantly to our understanding of lanthanoid chelates. These studies explore the phenomenon of hypersensitivity in electronic spectra, which is crucial for applications in materials science and luminescence (Roy & Nag, 1978).
Treatment of Idiopathic Pulmonary Fibrosis : The compound's structure has been pivotal in the diastereoselective synthesis of potential therapeutic agents for idiopathic pulmonary fibrosis treatment. These agents are currently undergoing clinical trials, underscoring the compound's significance in developing new treatments for respiratory conditions (Anderson et al., 2016).
Cancer Research and Chemotherapy : Derivatives of 1-phenyl-3-methyl-4-benzoyl-pyrazol-5-one, related to the compound of interest, have been synthesized and tested for their cytotoxic activity against human leukemia cells. These studies offer insights into the compound's potential use in cancer research and the development of new chemotherapeutic agents (Asegbeloyin et al., 2014).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-(3,5-dimethylpyrazol-1-yl)phenyl]-[3-hydroxy-3-(2-methylphenyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-16-6-4-5-7-21(16)23(28)12-13-25(15-23)22(27)19-8-10-20(11-9-19)26-18(3)14-17(2)24-26/h4-11,14,28H,12-13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMFIKBXNZWKGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2(CCN(C2)C(=O)C3=CC=C(C=C3)N4C(=CC(=N4)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![({4-ethyl-5-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5550515.png)
![1-(2-methoxyphenyl)-5-methyl-4-[3-(3-thienyl)propanoyl]-2-piperazinone](/img/structure/B5550520.png)
![3-amino-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5550527.png)

![1-(2-methoxyphenyl)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B5550535.png)
![2-(2,3-dihydro-1H-inden-1-yl)-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}acetamide](/img/structure/B5550539.png)
![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-(2-furoyl)-1,4-diazepane](/img/structure/B5550541.png)
![4-methyl-2-{2-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethoxy}pyrimidine](/img/structure/B5550545.png)

![4-[4-(5-bromo-2-furoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5550557.png)


![methyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5550572.png)